2-(Dodec-5-EN-1-YL)cyclobutan-1-one
Description
2-(Dodec-5-en-1-yl)cyclobutan-1-one (CAS: 173074-85-6) is a cyclobutanone derivative featuring a 12-carbon alkenyl chain at the C2 position, with a double bond at the 5Z configuration. Its molecular formula is C₁₈H₃₂O, and it has a molecular weight of 264.45 g/mol . The compound is characterized by a strained cyclobutanone ring, which influences its reactivity and physical properties. Its structural uniqueness arises from the combination of a rigid cyclobutanone core and a flexible unsaturated aliphatic chain, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
478812-29-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2-dodec-5-enylcyclobutan-1-one |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h7-8,15H,2-6,9-14H2,1H3 |
InChI Key |
YOKMMIIVJPVYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCC1CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-5-EN-1-YL)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a dodecenyl-substituted precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dodec-5-EN-1-YL)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The dodecenyl side chain can undergo substitution reactions, such as halogenation or hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Dodec-5-EN-1-YL)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dodec-5-EN-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(Dodec-5-en-1-yl)cyclobutan-1-one with analogous cyclobutanone and cyclic ketone derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|---|
| This compound | 173074-85-6 | C₁₈H₃₂O | 264.45 | Cyclobutanone, Z-configured alkenyl |
| 2-(2-Chloroethyl)cyclobutan-1-one | 1935967-74-0 | C₆H₉ClO | 132.59 | Cyclobutanone, chloroethyl |
| 2,5-Di(cyclopentylidene)cyclopentan-1-one | 5682-82-6 | C₁₅H₂₀O | 216.32 | Cyclopentanone, two cyclopentylidene |
| 3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-one hydrochloride | EN300-27113309 | C₆H₁₀ClNO₂S | 195.67 | Cyclobutanone, amino, sulfanyl |
Key Observations
Structural Complexity :
- The target compound’s Z-alkenyl chain introduces steric and electronic effects distinct from simpler derivatives like 2-(2-chloroethyl)cyclobutan-1-one .
- 2,5-Di(cyclopentylidene)cyclopentan-1-one (C₁₅H₂₀O) lacks the alkenyl chain but features fused cyclopentylidene rings, enhancing rigidity and π-conjugation .
Physicochemical Properties: Solubility: The long hydrophobic chain in this compound reduces water solubility compared to smaller derivatives (e.g., 2-(2-chloroethyl)cyclobutan-1-one) . Reactivity: The cyclobutanone ring’s strain increases susceptibility to nucleophilic attack, but the electron-withdrawing chloroethyl group in 1935967-74-0 may further polarize the carbonyl .
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